molecular formula C20H21N3O5S2 B3202706 N-(4-methoxyphenethyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide CAS No. 1021213-53-5

N-(4-methoxyphenethyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide

Cat. No. B3202706
CAS RN: 1021213-53-5
M. Wt: 447.5 g/mol
InChI Key: AHCKUTMIMZSPSC-UHFFFAOYSA-N
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Description

N-(4-methoxyphenethyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide, also known as MPTC, is a synthetic compound that has been studied for its potential use in scientific research. MPTC is a thiazole derivative that has been shown to have various biochemical and physiological effects.

Mechanism of Action

N-(4-methoxyphenethyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide acts as a selective antagonist of the serotonin 5-HT7 receptor, which is involved in various physiological processes such as circadian rhythm regulation, learning and memory, and mood regulation. By blocking this receptor, N-(4-methoxyphenethyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide can modulate the activity of the serotonin system in the brain.
Biochemical and Physiological Effects:
N-(4-methoxyphenethyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of dopamine and serotonin levels in the brain, the regulation of circadian rhythm, and the improvement of learning and memory.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-methoxyphenethyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide in lab experiments is its selectivity for the serotonin 5-HT7 receptor, which allows for more specific modulation of the serotonin system compared to other compounds. However, one limitation is the lack of studies on its potential side effects and toxicity, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on N-(4-methoxyphenethyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide, including further studies on its potential use in the treatment of psychiatric disorders such as depression and anxiety, as well as its potential as a tool for studying the role of the serotonin system in the brain. Additionally, more research is needed to determine its potential side effects and toxicity in order to better understand its safety profile.

Scientific Research Applications

N-(4-methoxyphenethyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have potential as a tool for studying the role of certain neurotransmitters in the brain, such as dopamine and serotonin.

properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S2/c1-27-15-5-3-14(4-6-15)11-12-21-19(24)18-13-29-20(22-18)23-30(25,26)17-9-7-16(28-2)8-10-17/h3-10,13H,11-12H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCKUTMIMZSPSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenethyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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